1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-
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Overview
Description
1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- is an organic compound with the molecular formula C10H14O3. It is a derivative of glycerol and is known for its various applications in scientific research and industry. This compound is also referred to as 3-(2-Methoxyphenyl)-1,2-propanediol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- typically involves the reaction of 2-methoxybenzyl alcohol with glycidol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .
Scientific Research Applications
1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other industrial products.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets and pathways. The compound can act as a cryoprotective agent by stabilizing cell membranes and preventing ice crystal formation during freezing. It may also interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1,2-propanediol: A similar compound with a methoxy group at the 3-position.
Glycerol 1-monomethyl ether: Another derivative of glycerol with similar properties
Uniqueness
1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methoxyphenyl group enhances its lipophilicity and potential biological activity compared to other glycerol derivatives .
Properties
CAS No. |
79906-61-9 |
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Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-14-11-5-3-2-4-9(11)7-15-8-10(13)6-12/h2-5,10,12-13H,6-8H2,1H3 |
InChI Key |
CPMMXYVTLMEOIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COCC(CO)O |
Origin of Product |
United States |
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